2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers
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Overview
Description
“2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The term “diastereomers” refers to stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
The synthesis of such compounds involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of diastereomers is defined by their non-mirror image, non-identical stereoisomer configurations . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical and Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity . They have different melting points and boiling points and different densities .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers involves the reaction of a cyclopropane compound with a difluoromethylating agent followed by amination to introduce the amine group. The reaction is expected to yield a mixture of diastereomers due to the presence of chiral centers in the starting material.", "Starting Materials": [ "2-methylcyclopropane", "Difluoromethylating agent (e.g. difluoromethyl iodide, difluoromethyl sulfone, etc.)", "Aminating agent (e.g. ammonia, primary amine, etc.)" ], "Reaction": [ "Step 1: Treatment of 2-methylcyclopropane with a difluoromethylating agent in the presence of a base (e.g. potassium carbonate) to yield 2-(difluoromethyl)-2-methylcyclopropane.", "Step 2: Amination of 2-(difluoromethyl)-2-methylcyclopropane with an aminating agent (e.g. ammonia) in the presence of a catalyst (e.g. palladium on carbon) to yield 2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers." ] } | |
CAS No. |
2107431-02-5 |
Molecular Formula |
C5H9F2N |
Molecular Weight |
121.1 |
Purity |
0 |
Origin of Product |
United States |
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